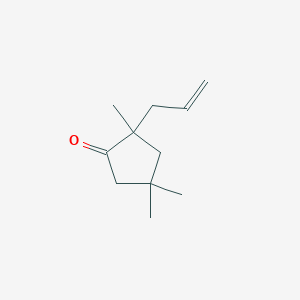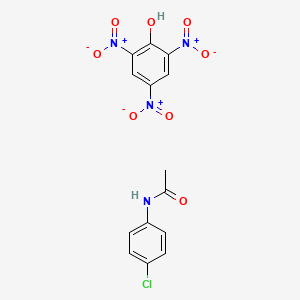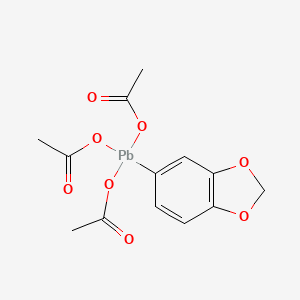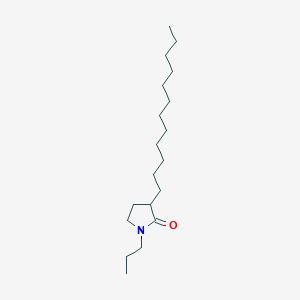![molecular formula C21H14Cl2N4 B14295538 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole CAS No. 119023-33-5](/img/structure/B14295538.png)
5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 3-chloroaniline, using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. This diazonium salt is then coupled with 1,3-diphenyl-1H-pyrazole under basic conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo group makes it a valuable intermediate in the production of dyes and pigments .
Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives have shown potential in medicinal chemistry for developing new therapeutic agents .
Industry: The vibrant color properties of the compound make it suitable for use in the textile and printing industries. It is also used in the development of advanced materials with specific optical and electronic properties .
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can affect various cellular pathways, including those involved in oxidative stress and signal transduction .
Comparación Con Compuestos Similares
4-[(E)-(4-Nitrophenyl)diazenyl]aniline: Another azo compound with similar structural features but different substituents.
4-[(E)-(2-Chlorophenyl)diazenyl]phenol: Similar azo compound with a phenol group instead of a pyrazole ring.
4-[(E)-(3-Methylphenyl)diazenyl]aniline: Azo compound with a methyl group as a substituent.
Uniqueness: 5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
119023-33-5 |
|---|---|
Fórmula molecular |
C21H14Cl2N4 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
(5-chloro-1,3-diphenylpyrazol-4-yl)-(3-chlorophenyl)diazene |
InChI |
InChI=1S/C21H14Cl2N4/c22-16-10-7-11-17(14-16)24-25-20-19(15-8-3-1-4-9-15)26-27(21(20)23)18-12-5-2-6-13-18/h1-14H |
Clave InChI |
ZCNYYUDMYKJAGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=C2N=NC3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


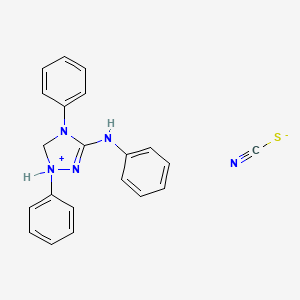

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
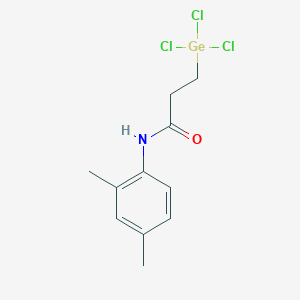
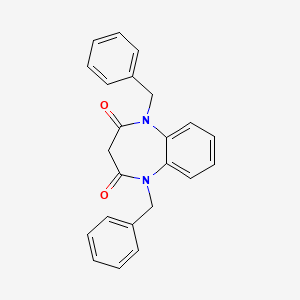
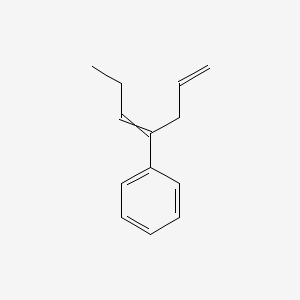
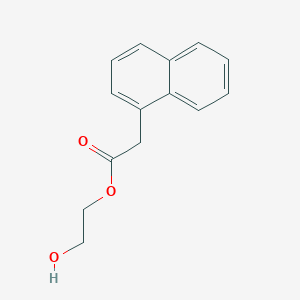
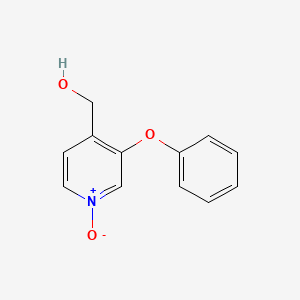
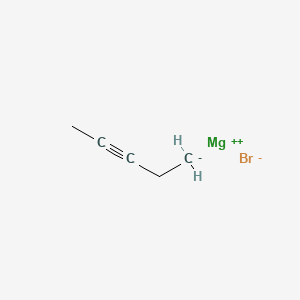
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
